N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
Description
This compound features a pyridazinone core (6-oxo-pyridazine) substituted at position 3 with a thiophen-2-yl heterocycle. An ethyl linker connects the pyridazine ring to a pyrimidine-4-carboxamide group, which is further modified at position 6 with a pyrrolidin-1-yl substituent. The thiophene moiety may enhance metabolic stability and π-π stacking interactions in biological targets, while the pyrrolidine group could improve solubility and membrane permeability .
Properties
IUPAC Name |
N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]-6-pyrrolidin-1-ylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2S/c26-18-6-5-14(16-4-3-11-28-16)23-25(18)10-7-20-19(27)15-12-17(22-13-21-15)24-8-1-2-9-24/h3-6,11-13H,1-2,7-10H2,(H,20,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQABLNFFIKYZTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a pyrrolidine and a pyridazine moiety, which contributes to its unique biological properties. The presence of the thiophene ring is known for enhancing electronic interactions, potentially leading to improved binding affinities with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H18N4O2S |
| Molecular Weight | 306.39 g/mol |
| LogP | 2.29 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 54.15 Ų |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly enzymes and receptors. The thiophene and pyridazine moieties may facilitate interactions through hydrogen bonding and hydrophobic effects, enhancing the compound's efficacy in inhibiting specific biological pathways.
1. Anti-inflammatory Activity
Preliminary studies indicate that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, compounds with similar structures have shown inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.
Table: COX Inhibition Potency
| Compound Name | IC50 (µM) | Selectivity Index |
|---|---|---|
| Celecoxib | 0.78 | 9.51 |
| PYZ16 | 0.52 | 10.73 |
| N-(2-(6-oxo...) | TBD | TBD |
2. Anticancer Activity
Research has demonstrated that derivatives of this compound can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The presence of the pyrimidine and pyridazine rings is linked to enhanced anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.
3. Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties, as similar compounds have been reported to exhibit activity against various bacterial strains. The thiophene moiety is particularly noted for its role in increasing antimicrobial efficacy.
Study on COX Inhibition
A recent study evaluated the anti-inflammatory effects of various pyrimidine derivatives, including N-(2-(6-oxo...) in vivo and in vitro models. Results indicated a significant reduction in inflammation markers when treated with this compound compared to controls.
Anticancer Efficacy
Another study focused on the anticancer potential of thiophene-substituted pyrimidines, demonstrating that these compounds could effectively inhibit the growth of breast cancer cells by inducing apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyridazinone-Based Compounds
N’-(4-Nitrobenzylidene)-2-(6-oxo-3-(4-(4-fluorophenyl)piperazin-1-yl)pyridazin-1(6H)-yl) acetohydrazide (Compound 22)
- Structure: Pyridazinone core with a piperazinyl-fluorophenyl group at position 3 and an acetohydrazide side chain.
- Key Differences : Lacks the thiophene and pyrimidine-pyrrolidine motifs. The piperazine group may increase basicity compared to the pyrrolidine in the target compound.
- Activity: Cytotoxicity tested in AGS cells (gastric adenocarcinoma), but data specific to the target compound are unavailable .
2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide
- Structure: Pyridazinone core with thiomorpholine (sulfur-containing morpholine analog) at position 3 and a phenethyl acetamide side chain.
- Key Differences : Thiomorpholine vs. thiophene substitution alters electron density and ring size. The acetamide group is simpler than the pyrimidine carboxamide in the target compound.
- Molecular Weight : 358.46 g/mol (vs. ~428 g/mol estimated for the target compound), suggesting differences in pharmacokinetics .
Thiophene-Containing Analogs
(S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl 4-methylbenzenesulfonate (Compound e, )
- Structure : Thiophen-2-yl ethylamine linked to a tetrahydronaphthalene-sulfonate scaffold.
- Key Differences: The thiophene is part of an ethylamine side chain rather than a pyridazinone substitution. The sulfonate group may reduce blood-brain barrier penetration compared to the target compound’s pyrrolidine .
N-((6-methyl-1H-benzo[d]imidazol-2-yl)methyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide (Compound 2, )
- Structure : Thiophen-2-yl attached to a pyrazole-carboxamide core.
- Key Differences: Pyrazole vs. pyridazinone core; benzimidazole substituent vs. pyrrolidine.
Structural and Functional Implications
- Thiophene vs. Thiomorpholine/Piperazine : Thiophene’s aromaticity may enhance target binding compared to saturated thiomorpholine or piperazine rings in analogs .
- Pyrrolidine vs. Piperazine : Pyrrolidine’s smaller size and lower basicity could improve CNS penetration compared to piperazine-containing compounds .
- Pyrimidine Carboxamide vs. Acetohydrazide : The pyrimidine group offers a rigid, planar structure for targeted interactions, whereas acetohydrazides may exhibit conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
